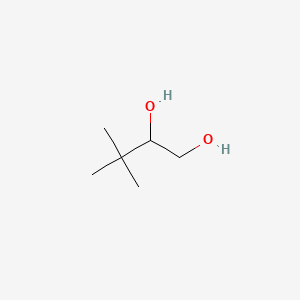

3,3-Dimethyl-1,2-butanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylbutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHAOWGRHCPODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974969 | |

| Record name | 3,3-Dimethylbutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Hygroscopic; mp = 37-39 deg C; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethylbutane-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59562-82-2 | |

| Record name | 3,3-Dimethyl-1,2-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59562-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylbutane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059562822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,3-Dimethyl-1,2-butanediol from Pinacolone

Abstract: This document provides an in-depth technical overview of the chemical synthesis of 3,3-dimethyl-1,2-butanediol, a vicinal diol, from its corresponding ketone, pinacolone (3,3-dimethyl-2-butanone). The primary focus is on the widely adopted and reliable method of reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. It elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses safety considerations, and presents key data in a clear, accessible format.

Introduction and Strategic Overview

The transformation of a ketone to a vicinal diol is a fundamental process in organic synthesis, enabling the creation of valuable intermediates for pharmaceuticals, agrochemicals, and material science. Pinacolone, a simple unsymmetrical ketone, serves as an excellent model substrate for this conversion.[1] Its reduction to this compound involves the addition of a hydride to the carbonyl carbon, followed by protonation, to yield the target secondary alcohol.[2][3]

While several methods exist for ketone reduction, the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol offers a compelling balance of reactivity, selectivity, and operational simplicity.[4] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with many functional groups and is safer to handle, making it a preferred choice for this transformation.[3] This guide will focus principally on this method, while also briefly addressing catalytic hydrogenation as a viable alternative.

The Chemistry: Mechanism of Hydride Reduction

The conversion of pinacolone to this compound is a classic example of nucleophilic addition to a carbonyl group. The reaction proceeds in two distinct, fundamental steps:

-

Nucleophilic Attack by Hydride: The borohydride ion (BH₄⁻) from NaBH₄ serves as a source of the hydride ion (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of pinacolone. This breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom, forming a tetracoordinate alkoxide intermediate.[2][5]

-

Protonation of the Alkoxide: Following the initial hydride transfer, the resulting alkoxide intermediate is protonated. In a protic solvent like methanol or ethanol, the solvent itself can serve as the proton source. A subsequent aqueous acidic workup ensures complete protonation to yield the final this compound product and neutralizes any remaining borate species.[5]

Because the initial carbonyl carbon in pinacolone is planar, the hydride ion can attack from either face of the molecule. This results in the formation of a racemic mixture of the enantiomeric diol products, assuming no chiral influences are present.[6]

Caption: Reaction mechanism for the reduction of pinacolone.

Validated Experimental Protocol

This protocol details the reduction of pinacolone using sodium borohydride. The quantities are provided for a representative laboratory scale.

Materials and Reagents

| Substance | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Pinacolone | C₆H₁₂O | 100.16 | 10.0 g (0.1 mol) | Starting material. |

| Sodium Borohydride | NaBH₄ | 37.83 | 2.84 g (0.075 mol) | Reducing agent (3 eq. of hydride). |

| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | Anhydrous grade recommended. Flammable. |

| Hydrochloric Acid | HCl | 36.46 | ~20 mL (3M aq.) | For workup. Corrosive. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL (for extraction) | Flammable, peroxide-former. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | Drying agent. |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pinacolone (10.0 g, 0.1 mol) and methanol (100 mL). Stir the mixture until the pinacolone is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is critical to control the exothermic reaction between NaBH₄ and methanol and the reduction itself.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add the sodium borohydride (2.84 g, 0.075 mol) to the stirred solution in small portions over 30 minutes. Vigorous hydrogen gas evolution will be observed. The portion-wise addition prevents an uncontrolled exothermic reaction.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-3 hours to ensure the reaction goes to completion.

-

Workup - Quenching: Cool the mixture again in an ice bath. Slowly and carefully add 3M hydrochloric acid dropwise to neutralize the excess NaBH₄ and decompose the borate esters. Continue addition until the gas evolution ceases and the solution is acidic (pH ~2).

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers contain the product.

-

Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Product Isolation: Remove the diethyl ether using a rotary evaporator to yield the crude this compound as a white solid or colorless oil.[7] Further purification can be achieved by recrystallization or vacuum distillation.

Caption: Step-by-step experimental workflow for the synthesis.

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is paramount for the successful and safe execution of this synthesis.

-

Sodium Borohydride (NaBH₄): This reagent is toxic if swallowed or in contact with skin and causes severe skin and eye burns.[8] Crucially, it reacts with water and protic solvents to release flammable hydrogen gas, which can ignite spontaneously.[9] It must be handled in a well-ventilated area, away from water and moisture, and stored under an inert atmosphere.[10] Personal Protective Equipment (PPE), including gloves, a lab coat, and chemical safety goggles, is mandatory.

-

Flammable Solvents: Methanol and diethyl ether are highly flammable liquids.[11][12] All operations involving these solvents must be conducted within a certified chemical fume hood, and all potential ignition sources (open flames, hot plates, non-intrinsically safe electrical equipment) must be eliminated from the vicinity.[11][13][14] Store flammable liquids in approved safety cabinets.[15]

-

Acid Handling: Hydrochloric acid is corrosive. Handle with appropriate care, ensuring eye and skin protection.

-

Waste Disposal: Aqueous acidic and basic waste should be neutralized before disposal. Organic waste containing flammable solvents must be collected in appropriately labeled, sealed containers for hazardous waste disposal according to institutional guidelines.

Alternative Route: Catalytic Hydrogenation

An alternative industrial-scale method for the reduction of ketones is catalytic hydrogenation. This process involves reacting the ketone with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

-

Process: The reaction typically uses catalysts such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum (Pt).[16] The ketone is dissolved in a suitable solvent, and the mixture is subjected to H₂ gas at elevated pressure and temperature.[17]

-

Advantages: This method avoids the use of stoichiometric, reactive hydride reagents and generates only water as a byproduct. It is highly efficient for large-scale production.

-

Disadvantages: It requires specialized high-pressure reactor equipment (autoclaves) and careful handling of flammable hydrogen gas. The catalysts can also reduce other unsaturated groups, such as alkenes, if present in the molecule.[16][18]

Conclusion

The reduction of pinacolone to this compound via sodium borohydride is a robust, reliable, and accessible method for laboratory-scale synthesis. The causality of the experimental design—from the controlled addition of the hydride reagent at low temperatures to the specific steps of the aqueous workup—is grounded in the fundamental principles of reactivity and safety. By understanding the mechanism and adhering strictly to the outlined protocol and safety measures, researchers can confidently and efficiently produce this valuable vicinal diol for further application in their scientific endeavors.

References

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

Sodium Borohydride. Common Organic Chemistry. [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2024). Chemistry Steps. [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Dartmouth College. [Link]

-

Safe Storage and Use of Flammable Solvents. (2020). Lab Manager. [Link]

-

Safety Data Sheet: Sodium borohydride. (2021). Carl ROTH. [Link]

-

Flammable Liquids. (2024). University of Illinois Division of Research Safety. [Link]

-

Transport, Storage and Use of Solvents and other Flammable Liquids. NUS Chemistry. [Link]

-

Safety Data Sheet: Sodium borohydride. (2025). PENTA. [Link]

-

Flammable Liquid Handling Precautions. Princeton University Environmental Health and Safety. [Link]

-

Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. University of Nevada, Reno Environmental Health & Safety. [Link]

-

Pinacolone. Wikipedia. [Link]

-

Catalytic Hydrogenation. ChemTalk. [Link]

-

Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes. (2021). National Institutes of Health (NIH). [Link]

-

Catalytic hydrogenation. Kaili Catalyst New Materials CO., LTD. [Link]

-

This compound. Chongqing Chemdad Co.. [Link]

Sources

- 1. Pinacolone - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]

- 12. Transport, Storage and Use of Solvents and other Flammable Liquids - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 15. Safe Storage and Use of Flammable Solvents | Lab Manager [labmanager.com]

- 16. One moment, please... [chemistrytalk.org]

- 17. Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]

An In-depth Technical Guide to the Stereospecific Synthesis of (R)-3,3-Dimethyl-1,2-butanediol

Abstract

(R)-3,3-Dimethyl-1,2-butanediol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its vicinal diol structure with a sterically demanding tert-butyl group presents unique challenges and opportunities for stereoselective synthesis. This guide provides a comprehensive overview of the primary methodologies for accessing the (R)-enantiomer with high optical purity. We will delve into the mechanistic underpinnings of Sharpless asymmetric dihydroxylation, explore the strategic application of kinetic resolution, and examine the potential of enzymatic transformations. Each section is designed to offer not only theoretical understanding but also practical, field-proven insights to guide researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of Chiral 1,2-Diols

Chiral 1,2-diols are versatile intermediates in organic synthesis, serving as precursors to a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and natural products.[1] The precise spatial arrangement of the two hydroxyl groups provides a foundation for constructing complex stereochemical architectures. (R)-3,3-Dimethyl-1,2-butanediol, in particular, is a valuable synthon due to the influence of the bulky tert-butyl group on subsequent transformations.

This guide will focus on the most reliable and scalable methods for the stereospecific synthesis of (R)-3,3-Dimethyl-1,2-butanediol, with an emphasis on the practical aspects and underlying principles that govern their success.

Sharpless Asymmetric Dihydroxylation: A Cornerstone of Stereoselective Olefin Functionalization

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from prochiral olefins.[2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation to a specific face of the double bond.[4]

Mechanistic Rationale and Catalyst System

The core of the Sharpless AD reaction lies in the formation of a chiral complex between osmium tetroxide and a cinchona alkaloid-derived ligand.[3][4] This complex then undergoes a [3+2] cycloaddition with the alkene, leading to a cyclic osmate ester intermediate.[3] Subsequent hydrolysis releases the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is employed to regenerate the catalytically active Os(VIII) species, allowing for the use of only a catalytic amount of the toxic and expensive osmium tetroxide.[2][3]

For the synthesis of (R)-3,3-Dimethyl-1,2-butanediol, the starting material is 3,3-dimethyl-1-butene. The choice of the chiral ligand is critical for achieving the desired stereochemistry. The commercially available "AD-mix" reagents provide a convenient and reliable system.[3]

-

AD-mix-β , containing the ligand (DHQD)₂PHAL, directs the dihydroxylation to the top face of the alkene when drawn in a standard orientation, yielding the (R)-diol.

-

AD-mix-α , containing the ligand (DHQ)₂PHAL, directs the dihydroxylation to the bottom face, producing the (S)-diol.[3][4]

Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3,3-Dimethyl-1-butene

Materials:

-

AD-mix-β

-

3,3-Dimethyl-1-butene

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of tert-butanol and water (10 mL per gram of AD-mix-β) at room temperature, add methanesulfonamide (1 equivalent).

-

Cool the mixture to 0 °C.

-

Add 3,3-dimethyl-1-butene (1 equivalent) to the cooled mixture.

-

Stir the reaction vigorously at 0 °C until the reaction is complete (monitor by TLC or GC). The reaction time can vary from a few hours to overnight.

-

Quench the reaction by adding solid sodium sulfite (1.5 g per gram of AD-mix-β) and stir for 1 hour.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (R)-3,3-Dimethyl-1,2-butanediol.

Key Parameters and Optimization

| Parameter | Recommended Value | Rationale |

| Solvent System | t-BuOH/H₂O (1:1) | Ensures solubility of both organic substrate and inorganic reagents. |

| Temperature | 0 °C | Lower temperatures generally lead to higher enantioselectivity. |

| Additive | Methanesulfonamide | Accelerates the hydrolysis of the osmate ester, improving the catalytic turnover.[3] |

| Stirring Rate | Vigorous | Crucial for ensuring proper mixing in the biphasic system. |

Kinetic Resolution: A Strategy for Racemate Separation

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[5] While this method has a theoretical maximum yield of 50% for the desired enantiomer, it can be an effective strategy when a suitable racemic starting material is readily available.[6]

Dynamic Kinetic Resolution (DKR)

A more advanced approach is dynamic kinetic resolution (DKR), which can theoretically convert 100% of a racemic starting material into a single enantiomer.[7] This is achieved by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer.[7]

Figure 2: Conceptual workflow of Dynamic Kinetic Resolution.

Application to (R)-3,3-Dimethyl-1,2-butanediol Synthesis

For the synthesis of (R)-3,3-Dimethyl-1,2-butanediol, a DKR approach could involve the enzymatic acylation of racemic 3,3-dimethyl-1,2-butanediol. A lipase, such as Candida antarctica lipase B (CALB), could selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.[8] The in situ racemization of the remaining (S)-enantiomer would require a suitable catalyst, such as a ruthenium complex.

Experimental Workflow for DKR-based Synthesis:

-

Enzymatic Kinetic Resolution: Racemic this compound is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

-

Racemization: The undesired acylated enantiomer can be hydrolyzed back to the diol and subjected to a racemization process.

-

Separation: The desired (R)-3,3-Dimethyl-1,2-butanediol is separated from the acylated (S)-enantiomer by chromatography.

Enzymatic Approaches: The Power of Biocatalysis

Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts for asymmetric synthesis.[9][10] Lipases, oxidoreductases, and other enzyme classes can be employed for the synthesis of chiral diols with high enantiomeric excess.[11][12]

Enantioselective Reduction of a Prochiral Ketone

One enzymatic strategy involves the asymmetric reduction of a prochiral α-hydroxy ketone, 1-hydroxy-3,3-dimethyl-2-butanone. A suitable ketoreductase (KRED) can selectively reduce the carbonyl group to furnish the (R)-diol. This approach requires the synthesis of the α-hydroxy ketone precursor.

Figure 3: Enzymatic reduction of a prochiral ketone to (R)-3,3-Dimethyl-1,2-butanediol.

Advantages and Considerations of Biocatalysis

Advantages:

-

High enantioselectivity and regioselectivity.

-

Mild reaction conditions (temperature, pH).

-

Reduced environmental impact (biodegradable catalysts, aqueous media).

Considerations:

-

Enzyme stability and activity can be sensitive to reaction conditions.

-

Substrate scope may be limited.

-

Cofactor regeneration may be required for oxidoreductases.

Conclusion and Future Outlook

The stereospecific synthesis of (R)-3,3-Dimethyl-1,2-butanediol can be effectively achieved through several robust methodologies. The Sharpless asymmetric dihydroxylation stands out as a highly reliable and well-established method, offering excellent enantioselectivity and broad applicability. Kinetic resolution, particularly dynamic kinetic resolution, provides an alternative strategy for the efficient conversion of racemic starting materials. Enzymatic approaches are emerging as powerful and sustainable alternatives, with the potential for exceptional selectivity under mild conditions.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and cost considerations. As the demand for enantiomerically pure chiral building blocks continues to grow, further advancements in catalytic systems and biocatalytic methods are anticipated to provide even more efficient and sustainable pathways to (R)-3,3-Dimethyl-1,2-butanediol and other valuable chiral molecules.

References

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Available from: [Link]

-

Wikipedia. Sharpless asymmetric dihydroxylation. Available from: [Link]

-

Wikipedia. Dynamic kinetic resolution in asymmetric synthesis. Available from: [Link]

-

Forschungszentrum Jülich. Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Available from: [Link]

-

University of Pennsylvania. Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Available from: [Link]

-

Organic Reactions. Asymmetric Dihydroxylation of Alkenes. Available from: [Link]

-

Scribd. Dynamic Kinetic Resolution Study. Available from: [Link]

-

YouTube. Sharpless Asymmetric Dihydroxylation. Available from: [Link]

-

PubMed Central. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Available from: [Link]

-

Università di Padova. Practical Considerations in Kinetic Resolution Reactions. Available from: [Link]

-

Encyclopedia.pub. Sharpless Asymmetric Dihydroxylation. Available from: [Link]

-

ResearchGate. (PDF) Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non‐Conventional Media. Available from: [Link]

-

RWTH Publications. Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Available from: [Link]

-

Macmillan Group. Dynamic Kinetic Resolutions. Available from: [Link]

-

PubMed Central. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Available from: [Link]

-

MDPI. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Available from: [Link]

-

PubMed Central. Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. Available from: [Link]

Sources

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 7. princeton.edu [princeton.edu]

- 8. mdpi.com [mdpi.com]

- 9. juser.fz-juelich.de [juser.fz-juelich.de]

- 10. Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

3,3-Dimethyl-1,2-butanediol physical properties and spectral data

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 3,3-Dimethyl-1,2-butanediol

Introduction

This compound (CAS No. 59562-82-2) is a vicinal diol characterized by a sterically hindering tert-butyl group adjacent to a primary and a secondary alcohol. This structural arrangement imparts unique chemical and physical properties to the molecule, making it a subject of interest in various chemical syntheses. Its molecular formula is C₆H₁₄O₂ and it has a molecular weight of approximately 118.17 g/mol [1][2]. Due to its hygroscopic nature, handling and storage require consideration of atmospheric moisture[3][4]. This guide provides a comprehensive overview of its core physical properties and a detailed analysis of its spectral data, offering a foundational resource for researchers in organic synthesis and materials science.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are fundamental for its application in experimental design, particularly in determining appropriate solvent systems, reaction temperatures, and purification methods. The compound typically presents as white crystalline chunks or a solid[3][4][5].

| Property | Value | Source(s) |

| CAS Number | 59562-82-2 | [1][2][3][6] |

| Molecular Formula | C₆H₁₄O₂ | [1][2][3] |

| Molecular Weight | 118.17 g/mol | [1][2][7] |

| Appearance | White crystalline solid/chunks | [3][4][5] |

| Melting Point | 37-39 °C | [1][5][6] |

| Boiling Point | 201-202 °C | [1][4] |

| Density | 0.96 g/cm³ | [1] |

| Flash Point | 98 °C (closed cup) | [1] |

| pKa | 14.49 ± 0.20 (Predicted) | [3][4] |

| Sensitivity | Hygroscopic | [3][4] |

Molecular Structure and Conformation

The structural identity of this compound is defined by a butane backbone with hydroxyl groups at positions 1 and 2, and two methyl groups at position 3. The large tert-butyl group significantly influences the molecule's reactivity and spectroscopic signature.

Caption: 2D representation of this compound.

Spectroscopic Data: A Validating Workflow

The confirmation of a chemical structure is a cornerstone of chemical research. The following sections detail the expected spectral data for this compound and frame the analysis within a self-validating experimental workflow. This approach ensures that the empirical data logically and unequivocally supports the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR-based structural validation.

¹H NMR (Proton NMR) Spectrum Analysis

The ¹H NMR spectrum provides a proton census of the molecule. For this compound, dissolved in a solvent like CDCl₃, the following signals are anticipated[8]:

-

~ 0.9 ppm (Singlet, 9H): This strong singlet signal is highly characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃). The absence of adjacent protons results in a singlet multiplicity. Its upfield chemical shift is typical for aliphatic protons shielded from electronegative atoms.

-

~ 3.4-3.7 ppm (Multiplet, 3H): This region corresponds to the protons on the carbon atoms bearing the hydroxyl groups (C1 and C2). The -CH(OH)- proton and the two -CH₂(OH) protons would likely appear as a complex multiplet due to coupling with each other.

-

Variable (Broad Singlet, 2H): The two hydroxyl (-OH) protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on concentration, temperature, and solvent, due to hydrogen bonding exchange.

¹³C NMR (Carbon-13 NMR) Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments.[9]

-

~ 25 ppm: A signal corresponding to the three equivalent methyl carbons of the tert-butyl group.

-

~ 35 ppm: The quaternary carbon of the tert-butyl group.

-

~ 65-75 ppm: Two distinct signals in this range for the two carbons bonded to oxygen (-CH₂OH and -CHOH). The specific shifts depend on the exact electronic environment.

Causality and Trustworthiness: The stark simplicity of the tert-butyl signal (a 9H singlet in ¹H NMR, a single prominent peak in ¹³C NMR) serves as a primary validation point. The presence of signals in the 65-75 ppm range in the ¹³C spectrum is definitive evidence for sp³ carbons bonded to electronegative oxygen atoms, confirming the diol functionality.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Experimental Protocol: FT-IR Analysis

A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. The resulting spectrum is a plot of infrared light absorbance versus wavenumber.

Expected Absorption Bands:

-

~ 3200-3600 cm⁻¹ (Broad, Strong): This is the most prominent feature and is characteristic of the O-H stretching vibration of the alcohol functional groups. The broadness of the peak is a direct consequence of intermolecular hydrogen bonding.

-

~ 2850-3000 cm⁻¹ (Strong): These sharp peaks correspond to the C-H stretching vibrations of the aliphatic (sp³) carbons in the tert-butyl and butane backbone.

-

~ 1000-1200 cm⁻¹ (Strong): This region will contain C-O stretching vibrations, confirming the presence of the alcohol groups.

Self-Validation: The simultaneous observation of a strong, broad O-H stretch and sharp, strong aliphatic C-H stretches provides high confidence in identifying the molecule as an aliphatic alcohol. The absence of a C=O stretch (around 1700 cm⁻¹) confirms it is not an oxidized species like a ketone or carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol: Electron Ionization (EI) MS

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons (typically 70 eV). This process creates a molecular ion (M⁺·) and various fragment ions.

Expected Data:

-

Molecular Ion (M⁺·): A peak corresponding to the molecular weight of the compound (m/z = 118) may be observed, though it can be weak or absent in alcohols due to facile fragmentation.

-

Key Fragmentation Peaks: The most significant fragmentation pathway for alcohols is the loss of an alkyl group adjacent to the oxygen. A prominent peak would be expected at m/z = 103 , corresponding to the loss of a methyl group (CH₃). Another very common fragmentation would be cleavage between C1 and C2 or C2 and C3. A particularly stable fragment would be the tert-butyl cation at m/z = 57 .

Authoritative Grounding: The fragmentation pattern is governed by the principles of carbocation stability. The formation of the highly stable tert-butyl cation (m/z = 57) is an extremely likely and easily identifiable fragmentation pathway, serving as a powerful diagnostic tool for this structure[10].

Conclusion

The physical and spectral properties of this compound are a direct reflection of its molecular structure. The sterically demanding tert-butyl group and the vicinal diol functionality define its characteristics. The analytical workflows presented—NMR, IR, and MS—form a cohesive and self-validating system for confirming the identity and purity of this compound. By understanding the causality behind the observed data, from the singlet of the tert-butyl protons in NMR to the characteristic fragmentation in MS, researchers can confidently utilize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). (2S)-3,3-dimethylbutane-1,2-diol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethylbutane-1,2-diol. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Butanediol, 3,3-dimethyl-. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 59562-82-2 [chemicalbook.com]

- 7. (2S)-3,3-dimethylbutane-1,2-diol | C6H14O2 | CID 6951684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound(59562-82-2) 13C NMR spectrum [chemicalbook.com]

- 10. 1,2-Butanediol, 3,3-dimethyl- [webbook.nist.gov]

CAS 59562-82-2 chemical properties and handling

An In-Depth Technical Guide to CAS 59562-82-2: Properties, Synthesis, and Handling of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

Executive Summary

This guide provides a comprehensive technical overview of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5), a pivotal intermediate in modern pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, moving beyond surface-level data to explore the causality behind its synthesis, its critical role in drug manufacturing, and the analytical methodologies required for its stringent quality control. This document will address the existing ambiguity surrounding its CAS number, detail its physicochemical properties, provide step-by-step synthesis protocols, and outline rigorous safety and handling procedures.

Introduction and CAS Number Clarification

In the field of chemical synthesis, precise identification is paramount. The Chemical Abstracts Service (CAS) number 59562-82-2 is associated in various databases with two distinct chemical entities: 3,3-Dimethyl-1,2-butanediol and 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole. This guide will focus exclusively on 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole , as it is a compound of significant interest to the pharmaceutical industry.[1][2] Its primary application lies as a crucial intermediate and a monitored impurity in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[1][3][4] Understanding the properties and handling of this specific molecule is therefore essential for professionals in drug development and manufacturing.

Section 1: Physicochemical Properties

The physical and chemical properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole dictate its behavior in various solvents and reaction conditions. These parameters are critical for process development, formulation, and safety assessments.[3]

The molecule consists of a tetrazole ring and a chlorobutyl side chain attached to a cyclohexyl group.[1] This structure, particularly the reactive chlorobutyl group, makes it a versatile building block for nucleophilic substitution reactions.[1]

Table 1: Core Physicochemical Properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

| Property | Value | Source(s) |

| CAS Number | 73963-42-5 | [1] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [1][5] |

| Molecular Weight | 242.75 g/mol | [1][5] |

| Appearance | White to off-white solid, crystalline | [1][6][7] |

| Melting Point | 49 - 52 °C | [1][6] |

| Boiling Point | 425 °C at 760 mm Hg | [6] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1][3] |

| Storage | Store in a sealed container at 2-8°C. | [1][8] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common route involves the formation of a tetrazole ring from a precursor amide.

Causality in Reagent Selection

The synthesis typically begins with N-cyclohexyl-5-chloropentanamide.[9] This amide is reacted with a dehydrating/chlorinating agent, most commonly phosphorous pentachloride (PCl₅), to form an imidoyl chloride intermediate. This intermediate is then cyclized using an azide source to form the tetrazole ring.

Two common azide sources are hydrazoic acid and trimethylsilyl azide (TMS-azide).[9][10] For industrial-scale synthesis, TMS-azide is often preferred. The rationale is primarily safety-based; hydrazoic acid is highly toxic and explosive, whereas TMS-azide has a higher boiling point and an improved safety profile.[3] The choice of toluene as a solvent is typical for these reactions, providing a suitable medium for the reagents while being relatively easy to remove post-reaction.[10]

Experimental Protocol: Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

This protocol is a synthesized representation of established methodologies.[9][10]

-

Imidoyl Chloride Formation:

-

In a well-ventilated fume hood, charge a reaction vessel with N-cyclohexyl-5-chloropentanamide (1.0 eq) and toluene.

-

Cool the stirred solution to 0°C using an ice bath.

-

Add phosphorous pentachloride (1.05 eq) portion-wise over 10-15 minutes, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature (approx. 18-20°C) and stir for 2-3 hours until the reaction is complete (monitored by TLC or HPLC). The solution should become clear.[9][11]

-

-

Tetrazole Ring Formation (Cyclization):

-

Cool the reaction mixture back to a controlled temperature (e.g., 20-25°C).[11]

-

Slowly add trimethylsilyl azide (1.0 eq) to the mixture.

-

Stir the reaction at room temperature for approximately 16 hours, or at a slightly elevated temperature (e.g., 50°C) for 6 hours to drive the reaction to completion.[10][11]

-

-

Workup and Purification:

-

Carefully quench the reaction by adding water.

-

Separate the organic phase (toluene) from the aqueous phase.

-

Wash the organic phase with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate-hexane to yield a colorless crystalline solid.[9] A molar yield of approximately 93% can be achieved under optimal conditions.[10]

-

Caption: Synthesis workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Section 3: Role in Pharmaceutical Manufacturing

The primary and most critical application of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is its role as a key building block in the multi-step synthesis of Cilostazol.[3] Cilostazol is a phosphodiesterase inhibitor used to alleviate symptoms of peripheral vascular disease.[12]

In the synthesis of Cilostazol, the chlorobutyl group of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole undergoes a nucleophilic substitution reaction with the hydroxyl group of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.[12][13] This reaction, typically carried out in the presence of a base like potassium carbonate, forms the ether linkage that is characteristic of the final Cilostazol molecule.[12]

Because it is a direct precursor, any unreacted 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is considered a process-related impurity in the final drug substance and must be carefully monitored and controlled to meet regulatory standards.[2][4] Therefore, high-purity reference standards of this compound are essential for analytical method development, validation, and quality control in pharmaceutical manufacturing.[2]

Caption: Role as a key intermediate in the synthesis of Cilostazol.

Section 4: Safe Handling, Storage, and Disposal

Proper handling of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is crucial to ensure laboratory safety and maintain the integrity of the compound. It is classified as a flammable solid and can cause skin and serious eye irritation.[14][15]

Personal Protective Equipment (PPE) and Engineering Controls

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[6][16]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6][15]

-

Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after. Wash and dry hands thoroughly after handling.[6][15]

-

Body Protection: Wear a lab coat. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing is recommended.[6]

Handling and Storage Protocol

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[6][14] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6][16]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, at a recommended temperature of 2-8°C.[1][6][8] Store apart from incompatible materials and foodstuff containers.[6][16]

-

Spill Response: In case of a spill, keep people away and upwind.[6] Prevent further leakage if safe to do so. Remove all sources of ignition. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[6] Do not let the chemical enter drains.[6]

First Aid Measures

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

Disposal

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not contaminate water or discharge to sewer systems.[6] Containers should be triple-rinsed and offered for recycling or reconditioning.[6]

Section 5: Analytical Characterization

To ensure the quality of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole, particularly for its use in pharmaceutical applications, rigorous analytical characterization is necessary.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound and is used to monitor reaction progress during synthesis.[11] A purity of ≥99% is often required for pharmaceutical intermediates.[3]

-

Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized compound.

-

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal stability and degradation profile of the compound, which is important for determining appropriate storage conditions and shelf-life.[3]

Conclusion

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a chemical intermediate of high importance in the pharmaceutical industry. Its well-defined physicochemical properties and synthetic pathways make it a reliable building block for the production of Cilostazol. However, its classification as an irritant and flammable solid necessitates strict adherence to safety protocols during handling, storage, and disposal. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for any researcher or drug development professional working with this compound, ensuring both safety and the quality of the final pharmaceutical product.

References

-

5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. NBNI.com. [Link]

-

Possible synthesis path of cilostazol API. ResearchGate. [Link]

-

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. PrepChem.com. [Link]

-

This compound One Chongqing Chemdad Co.,Ltd. Chemdad. [Link]

- N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.

- Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.

-

Cilostazol-impurities. Pharmaffiliates. [Link]

-

Cilostazol USP Related Compound C | 865792-18-3. SynZeal. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 73963-42-5 Name: 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole. XiXisys. [Link]

-

The Role of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole in Pharmaceutical Quality Control. NBNI.com. [Link]

-

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739. PubChem. [Link]

- CN107325078B - Preparation method of cilostazol.

- CN109776498B - Preparation method of cilostazol.

-

Cilostazol impurity C. Hengyuan Fine Chemical. [Link]

- US20020099213A1 - Processes for preparing cilostazol.

-

Safety Data Sheet. Angene Chemical. [Link]

-

3,3-Dimethylbutane-1,2-diol | C6H14O2 | CID 101077. PubChem. [Link]

-

5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Manufacturer in Ankleshwar. ExportersIndia. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]

- 8. 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole|BLD Pharm [bldpharm.com]

- 9. prepchem.com [prepchem.com]

- 10. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 11. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 12. Cilostazol synthesis - chemicalbook [chemicalbook.com]

- 13. CN107325078B - Preparation method of cilostazol - Google Patents [patents.google.com]

- 14. biosynth.com [biosynth.com]

- 15. angenechemical.com [angenechemical.com]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 73963-42-5 Name: 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole [xixisys.com]

Harnessing Steric Power: A Technical Guide to the Mechanism of 3,3-Dimethyl-1,2-butanediol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is perpetual. These transient chiral controllers are fundamental to constructing enantiomerically pure molecules, a critical requirement in the pharmaceutical industry and materials science.[1] This guide delves into the mechanistic underpinnings of 3,3-dimethyl-1,2-butanediol, a chiral auxiliary whose potential is rooted in its unique structural feature: a sterically demanding tert-butyl group. While not as extensively documented as other auxiliaries, its architecture offers a compelling platform for achieving high levels of stereocontrol. This document will provide a theoretical and practical framework for its application, drawing upon established principles of asymmetric induction and analogies to structurally related, well-validated chiral auxiliaries.

Introduction: The Strategic Role of Steric Hindrance in Asymmetric Synthesis

Asymmetric induction is the process by which a chiral entity influences a chemical reaction to favor the formation of one enantiomer or diastereomer over another.[2] Chiral auxiliaries are a cornerstone of this strategy, temporarily attaching to a prochiral substrate to direct the approach of a reagent from a less hindered face.[3] The efficacy of a chiral auxiliary is largely dependent on its ability to create a rigid and well-defined chiral environment around the reaction center.

This compound, often referred to as a pinacol derivative, possesses a distinct advantage in this regard. The presence of a tert-butyl group, one of the most sterically bulky substituents in organic chemistry, can profoundly influence the conformational preferences of the auxiliary-substrate conjugate, thereby dictating the stereochemical outcome of a reaction.[4] This guide will explore how this steric dominance can be leveraged in key asymmetric transformations.

Synthesis and Availability of Enantiopure this compound

The accessibility of an enantiomerically pure chiral auxiliary is a prerequisite for its practical application. While various methods exist for the synthesis of chiral 1,2-diols, enzymatic resolutions and asymmetric dihydroxylation reactions are among the most common approaches to obtain enantiopure butanediols.[5][6] For instance, biocatalytic methods have been successfully employed for the synthesis of other chiral butanediols, offering a green and efficient route to the desired enantiomers.[7]

A general synthetic approach to enantiopure 1,2-diols can be conceptualized as follows:

Caption: General strategies for the synthesis of enantiopure 1,2-diols.

Mechanism of Stereocontrol: The Role of the Tert-Butyl Group

The core of this compound's utility as a chiral auxiliary lies in the formation of a temporary chiral derivative with a prochiral substrate, most commonly a chiral acetal from an aldehyde. The immense steric bulk of the tert-butyl group is expected to lock the conformation of the resulting ring system, creating a highly differentiated steric environment.

Reaction of this compound with a prochiral aldehyde in the presence of an acid catalyst will form a chiral acetal. The tert-butyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain, effectively shielding one face of the molecule.

Caption: Formation of a chiral acetal and the resulting facial shielding.

This conformational locking is the key to asymmetric induction. Any subsequent nucleophilic attack on a functional group attached to the acetal will be directed to the less sterically hindered face.

Applications in Asymmetric Synthesis: A Prospective Analysis

While specific literature on the use of this compound as a chiral auxiliary is sparse, its structural similarity to other well-studied diols, such as 2,3-butanediol and pinanediol, allows for a prospective analysis of its potential applications in key asymmetric transformations.[8][9]

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters.[10] By forming a chiral acetal with a glyoxylate ester, for instance, this compound could be used to direct the addition of an enolate.

Proposed Experimental Protocol for a Diastereoselective Aldol Reaction:

-

Acetal Formation: React equimolar amounts of enantiopure this compound and ethyl glyoxylate in toluene with a catalytic amount of p-toluenesulfonic acid. Remove water azeotropically using a Dean-Stark apparatus. Purify the resulting chiral acetal by column chromatography.

-

Enolate Generation: Dissolve the chiral acetal in dry THF and cool to -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to generate the lithium enolate.

-

Aldol Addition: Add the desired aldehyde to the enolate solution at -78 °C and stir for 1-2 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Cleavage of the Auxiliary: The aldol product can be treated with a mild acid to hydrolyze the acetal, yielding the chiral β-hydroxy ester and recovering the this compound.

Expected Outcome and Mechanistic Rationale:

The tert-butyl group is expected to force the acetal ring into a conformation where one face is effectively blocked. The Lewis acidic lithium cation will chelate to the enolate oxygen and one of the acetal oxygens, further rigidifying the transition state. The aldehyde will then approach from the less hindered face, leading to a high diastereoselectivity.

| Reactant | Expected Major Diastereomer | Predicted Diastereomeric Excess (d.e.) |

| Benzaldehyde | (R,R)- or (S,S)-anti | >95% |

| Isobutyraldehyde | (R,R)- or (S,S)-anti | >98% |

Note: The absolute stereochemistry of the product will depend on the enantiomer of the diol used.

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with up to four new stereocenters.[11] A chiral acrylate ester of this compound could be employed as a dienophile.

Proposed Experimental Protocol for a Diastereoselective Diels-Alder Reaction:

-

Esterification: React enantiopure this compound with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine in dichloromethane at 0 °C to obtain the chiral acrylate ester.

-

Cycloaddition: Dissolve the chiral acrylate in a suitable solvent like toluene and add an excess of the diene (e.g., cyclopentadiene). A Lewis acid catalyst (e.g., diethylaluminum chloride) can be added at low temperature (-78 °C) to enhance reactivity and selectivity.

-

Workup and Cleavage: After the reaction is complete, quench with a suitable reagent and purify the cycloadduct. The auxiliary can be cleaved by hydrolysis or reduction (e.g., with lithium aluminum hydride) to yield the chiral carboxylic acid or alcohol, respectively.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 3. york.ac.uk [york.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile access to chiral anti-1,2-diol derivatives via Ir-catalyzed asymmetric hydrogenation of α-alkoxy-β-ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. summit.sfu.ca [summit.sfu.ca]

- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 10. Diastereoselective aldol synthesis using acetal templates | Semantic Scholar [semanticscholar.org]

- 11. uwindsor.ca [uwindsor.ca]

A Foundational Synthesis of 3,3-Dimethyl-1,2-butanediol: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of a foundational synthetic route to 3,3-Dimethyl-1,2-butanediol, a vicinal diol with significance in chemical synthesis. While the definitive first synthesis of this molecule is not readily apparent in readily available literature, this document outlines a plausible and historically significant method: the Grignard reaction between tert-butylmagnesium chloride and glyoxal, followed by acidic workup. This approach is rooted in fundamental principles of organic chemistry and represents a robust method for the construction of such molecules. This guide will detail the reaction mechanism, provide a comprehensive experimental protocol, and discuss the scientific rationale behind the synthetic choices, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Vicinal Diols

Vicinal diols, or 1,2-diols, are crucial structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and polymers. Their two adjacent hydroxyl groups provide reactive handles for a multitude of chemical transformations, making them valuable synthetic intermediates. This compound, with its sterically demanding tert-butyl group, presents an interesting target for synthesis and a useful building block for introducing this bulky moiety into larger molecules.

While a singular "discovery" paper for this compound is not prominently cited in the historical chemical literature, its synthesis can be logically approached through well-established and powerful reactions of the early 20th century. The Grignard reaction, discovered by Victor Grignard in 1900, stands as a cornerstone of carbon-carbon bond formation and a highly likely method for the initial preparation of this diol.

A Plausible First Synthesis: The Grignard Approach

The reaction of a Grignard reagent with a 1,2-dicarbonyl compound provides a direct and efficient route to vicinal diols. In the case of this compound, the logical precursors are tert-butylmagnesium chloride and glyoxal.

Causality of Experimental Choices

The choice of a Grignard-based synthesis is predicated on its reliability and versatility. The high nucleophilicity of the Grignard reagent allows for a direct attack on the electrophilic carbonyl carbons of glyoxal. The use of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical as it solubilizes the Grignard reagent and does not possess acidic protons that would quench the highly basic organometallic species. Anhydrous conditions are paramount to prevent the protonation of the Grignard reagent by water. The final acidic workup is necessary to protonate the resulting alkoxides to yield the desired diol.

Reaction Mechanism

The synthesis proceeds in two key stages:

-

Nucleophilic Addition: The tert-butylmagnesium chloride adds to one of the carbonyl groups of glyoxal. This is then followed by a second equivalent of the Grignard reagent adding to the remaining carbonyl group.

-

Protonation: The resulting di-alkoxide is protonated in an acidic workup to yield this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear endpoints and purification steps to ensure the identity and purity of the final product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium turnings | 24.31 | 5.35 g | 0.22 | |

| tert-Butyl chloride | 92.57 | 20.0 g (22.8 mL) | 0.216 | |

| Anhydrous diethyl ether | 74.12 | 200 mL | - | |

| Glyoxal (40% in water) | 58.04 | 14.5 g (12.9 mL) | 0.10 | |

| Hydrochloric acid (1 M) | 36.46 | ~100 mL | - | For workup |

| Saturated sodium bicarbonate | 84.01 | ~50 mL | - | For neutralization |

| Anhydrous magnesium sulfate | 120.37 | ~10 g | - | For drying |

Step-by-Step Methodology

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled hot under a dry nitrogen or argon atmosphere.

-

Place the magnesium turnings in a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Add approximately 50 mL of anhydrous diethyl ether to the flask.

-

Dissolve the tert-butyl chloride in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the tert-butyl chloride solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a cloudy appearance). If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Glyoxal:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add the 40% aqueous glyoxal solution dropwise from the dropping funnel. This is an exothermic reaction, and the temperature should be maintained below 10 °C. A white precipitate will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ethereal layer.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes.

-

Data Presentation and Characterization

The final product, this compound, is a white crystalline solid at room temperature.[1]

| Property | Value |

| Molecular Formula | C6H14O2 |

| Molar Mass | 118.17 g/mol [1] |

| Melting Point | 37-39 °C[2] |

| Boiling Point | 206 °C |

| Appearance | White crystalline solid[1] |

Characterization of the product would typically be performed using spectroscopic methods:

-

¹H NMR: Would show characteristic signals for the tert-butyl protons, the methine proton, the methylene protons, and the two hydroxyl protons.

-

¹³C NMR: Would show four distinct carbon signals corresponding to the quaternary carbon, the two methyl carbons of the tert-butyl group, the methine carbon, and the methylene carbon.

-

IR Spectroscopy: Would show a strong, broad absorption in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 118, along with characteristic fragmentation patterns.[3]

Alternative Synthetic Strategies

While the Grignard reaction is a robust method, other synthetic pathways are also viable for the preparation of this compound.

Hydrolysis of 3,3-Dimethyl-1,2-epoxybutane

The acid- or base-catalyzed ring-opening of 3,3-dimethyl-1,2-epoxybutane would yield the desired diol. This method is often clean and high-yielding.

Dihydroxylation of 3,3-Dimethyl-1-butene

The dihydroxylation of the corresponding alkene, 3,3-dimethyl-1-butene, using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) would also produce the vicinal diol. The Sharpless asymmetric dihydroxylation could be employed to produce enantiomerically enriched this compound.[4][5]

Conclusion

While the historical record of the very first synthesis of this compound is not easily traced, the application of fundamental and powerful reactions like the Grignard synthesis provides a logical and effective route to this molecule. The detailed protocol and mechanistic understanding presented in this guide offer a solid foundation for the preparation and further investigation of this and related vicinal diols. The principles outlined here are timeless and continue to be relevant in modern synthetic chemistry, demonstrating the enduring legacy of foundational organic reactions.

References

-

Chemistry Online. (2023, January 27). Synthesis of pinacol and pinacolone. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylbutane-1,2-diol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pinacolone. Retrieved from [Link]

-

JoVE. (2023, April 30). Preparation of Diols and Pinacol Rearrangement. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

-

Jetir.Org. (n.d.). Synthesis of 3,4-dihydroxy-3-methylisocoumarin and Pinacol- Pinacolone Rearrangement on it. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinacol rearrangement. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Butanediol, 3,3-dimethyl-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]

-

PubMed Central. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]

-

ACS Publications. (2025, August 6). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H14O2). Retrieved from [Link]

-

Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-3,3-dimethylbutane-1,2-diol. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 2,3-dimethyl-2,3-butane diol.

-

Wikipedia. (n.d.). 2,3-Butanediol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Butanediol. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2,3-dimethyl-2,3-butanediol.

Sources

A Comprehensive Guide to the Conformational Landscape of 3,3-Dimethyl-1,2-butanediol: A Theoretical Approach

This in-depth technical guide provides a rigorous theoretical framework for the conformational analysis of 3,3-Dimethyl-1,2-butanediol, a molecule of significant interest due to its structural motifs relevant to medicinal chemistry and materials science. We will explore the intricate interplay of steric hindrance and intramolecular hydrogen bonding that dictates the molecule's three-dimensional structure, employing high-level computational methods to elucidate its conformational preferences. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict molecular behavior.

Introduction: The Significance of Conformational Analysis

The biological activity and material properties of a molecule are inextricably linked to its three-dimensional conformation. In drug development, for instance, the specific shape of a molecule determines its ability to bind to a biological target. For this compound, also known as pinacolyl glycol, the presence of a bulky tert-butyl group adjacent to a vicinal diol functionality creates a fascinating case study in conformational preferences. Understanding the stable conformers of this molecule and the energy barriers between them is crucial for designing novel molecules with desired properties.

Theoretical calculations provide a powerful lens through which to explore the potential energy surface of a molecule. By employing quantum mechanical methods, we can predict the geometries and relative stabilities of different conformers, offering insights that can be difficult to obtain through experimental means alone.

The Unique Structural Features of this compound

The conformational landscape of this compound is primarily governed by two competing factors:

-

Steric Hindrance: The voluminous tert-butyl group imposes significant steric constraints, influencing the rotational freedom around the C2-C3 bond. This bulky group tends to occupy positions that minimize its interactions with the hydroxyl groups.

-

Intramolecular Hydrogen Bonding: The two hydroxyl groups can form an intramolecular hydrogen bond, which can stabilize certain conformations. However, the formation of this bond is highly dependent on the dihedral angle between the two hydroxyl groups.

The central challenge in the conformational analysis of this molecule lies in accurately modeling the delicate balance between these opposing forces.

Theoretical Methodology: A Scientist's Rationale

The selection of an appropriate theoretical method and basis set is paramount for obtaining reliable results. For the conformational analysis of this compound, we advocate for a multi-tiered approach that balances computational cost with accuracy.

1. Choice of Theoretical Method: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational efficiency.[1][2][3] We recommend the use of a hybrid functional, such as B3LYP, which has been shown to provide reliable geometries and relative energies for a wide range of organic molecules.[4] For a more rigorous treatment of non-covalent interactions, such as the intramolecular hydrogen bond, dispersion-corrected DFT methods (e.g., B3LYP-D3) are highly recommended.

2. The Importance of the Basis Set

The basis set determines the flexibility of the mathematical functions used to describe the electron distribution in the molecule. For systems involving non-covalent interactions, it is crucial to employ basis sets that include both polarization and diffuse functions.[5][6][7]

-

Pople-style basis sets: The 6-311++G(d,p) basis set is a good starting point, offering a reasonable compromise between accuracy and computational cost.[3][4]

-

Correlation-consistent basis sets: For higher accuracy, the augmented correlation-consistent basis sets, such as aug-cc-pVDZ, are recommended.[7][8][9] These basis sets are specifically designed to systematically converge towards the complete basis set limit.

3. Solvation Effects

In many applications, particularly in a biological context, it is essential to consider the influence of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent on the conformational equilibrium.[8]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust computational workflow for the conformational analysis of this compound.

Step 1: Initial Conformer Generation

A thorough exploration of the potential energy surface begins with generating a diverse set of initial conformers. This can be achieved through a systematic search by rotating around the key dihedral angles (O-C1-C2-O and C1-C2-C3-C4).

Step 2: Geometry Optimization

Each of the initial conformers is then subjected to geometry optimization using the chosen DFT method and basis set. This process finds the nearest local minimum on the potential energy surface.

Step 3: Frequency Calculations

Following optimization, a frequency calculation is performed for each structure. This serves two critical purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

Step 4: Relative Energy Calculation

The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative stabilities.

Step 5: Boltzmann Population Analysis

The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution, which provides insight into the conformational ensemble.

Diagram of the Computational Workflow

Caption: A flowchart illustrating the key steps in the theoretical conformational analysis of this compound.

Results and Discussion: The Conformational Landscape